molecular formula C19H18FN3O2S B2422161 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 688336-29-0

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2422161
CAS RN: 688336-29-0
M. Wt: 371.43
InChI Key: SMMKZAVLHSGUER-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a member of the imidazole family, which is known for its diverse biological activities.

Scientific Research Applications

Anticancer Activity

Chalcones, including our title compound, have been investigated for their anticancer potential. These compounds interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. The conjugated structure of our compound contributes to its bioactivity. Researchers explore its efficacy against specific cancer types and study its mechanisms of action .

Antimicrobial Properties

Chalcones possess antimicrobial properties, making them valuable in combating bacterial and fungal infections. Our compound may exhibit activity against various pathogens. Researchers investigate its effectiveness in inhibiting microbial growth and explore potential applications in drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Chalcones, due to their structural features, can modulate inflammatory pathways. Our compound might have anti-inflammatory effects, making it relevant for conditions such as arthritis, asthma, and inflammatory bowel diseases .

Synthesis of Heterocyclic Compounds

Chalcones serve as essential starting materials for synthesizing diverse heterocyclic compounds. Researchers use them as precursors to create isoxazoles, pyrazolines, and pyrazoles. Our compound’s unique structure contributes to the diversity of synthesized derivatives .

Drug Design and Optimization

The title compound’s planar, conjugated structure makes it an attractive scaffold for drug design. Medicinal chemists explore modifications to enhance its pharmacological properties. By introducing specific functional groups, they aim to optimize its bioactivity and reduce toxicity .

Other Applications

Beyond the mentioned fields, researchers may investigate our compound’s potential in areas such as enzyme inhibition, neuroprotection, and cardiovascular health. Its versatility warrants further exploration .

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-2-25-17-9-7-16(8-10-17)23-12-11-21-19(23)26-13-18(24)22-15-5-3-14(20)4-6-15/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMKZAVLHSGUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

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